molecular formula C17H16F3N7O B6575782 3-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-1-[3-(trifluoromethyl)phenyl]urea CAS No. 1170003-99-2

3-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B6575782
CAS No.: 1170003-99-2
M. Wt: 391.4 g/mol
InChI Key: KRTVPMKYCPEGRE-UHFFFAOYSA-N
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Description

3-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-1-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C17H16F3N7O and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.13684265 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-1-[3-(trifluoromethyl)phenyl]urea is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates a pyrazole and pyrimidine moiety, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18F3N5\text{C}_{17}\text{H}_{18}\text{F}_3\text{N}_5

This structure includes:

  • A trifluoromethyl group that enhances lipophilicity.
  • A pyrazole ring that contributes to its biological activity.
  • A pyrimidine moiety that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following mechanisms have been identified:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of certain kinases involved in cancer cell signaling. For instance, it may inhibit Aurora-A kinase, which is crucial for mitotic progression in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of compounds with similar structures exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Anti-inflammatory Effects : Compounds containing pyrazole and pyrimidine moieties are known to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)0.39 ± 0.06Induction of apoptosis
MCF-7 (Breast)0.46 ± 0.04Inhibition of CDK2
HCT116 (Colon)0.16 ± 0.03Aurora-A kinase inhibition

The compound demonstrated significant growth inhibition across these cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

In antimicrobial assays, the compound exhibited low minimum inhibitory concentrations (MICs), highlighting its effectiveness against pathogenic bacteria:

Bacterial StrainMIC (μg/mL)Activity Type
Staphylococcus aureus4Bactericidal effect
Enterococcus faecalis8Inhibition of biofilm formation

These results suggest that the compound could be developed further as an antimicrobial agent .

Case Studies

Several case studies have investigated the therapeutic potential of similar compounds within this class:

  • Pyrazole Derivatives in Cancer Therapy : A study reported that pyrazole derivatives induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
  • Trifluoromethyl Phenyl Compounds : Research indicated that trifluoromethyl phenyl derivatives showed significant antibacterial activity with minimal toxicity to human cells .

Properties

IUPAC Name

1-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N7O/c18-17(19,20)12-3-1-4-13(9-12)26-16(28)22-7-6-21-14-10-15(24-11-23-14)27-8-2-5-25-27/h1-5,8-11H,6-7H2,(H,21,23,24)(H2,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTVPMKYCPEGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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